molecular formula C15H14FIO3 B3620417 [4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol

[4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol

Cat. No.: B3620417
M. Wt: 388.17 g/mol
InChI Key: OVNHJHZEZDAQMZ-UHFFFAOYSA-N
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Description

[4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol is an aromatic compound with a complex structure that includes fluorine, iodine, and methoxy groups

Preparation Methods

The synthesis of [4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol typically involves multiple steps, including the introduction of the fluorophenyl and methoxy groups, followed by iodination. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

[4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the iodine position, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance its binding affinity and specificity. The methoxy groups may also play a role in modulating its biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar compounds include other fluorophenyl and methoxy-substituted aromatic compounds. For example:

  • [4-[(3-Fluorophenyl)methoxy]phenyl]methanol
  • [4-[(2-Fluorophenyl)methoxy]phenyl]methanol

These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The presence of the iodine atom in [4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol makes it unique and potentially more versatile in certain applications .

Properties

IUPAC Name

[4-[(2-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FIO3/c1-19-14-7-10(8-18)6-13(17)15(14)20-9-11-4-2-3-5-12(11)16/h2-7,18H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNHJHZEZDAQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)I)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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